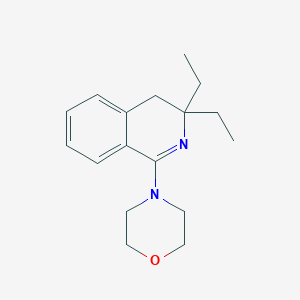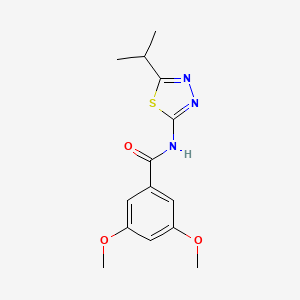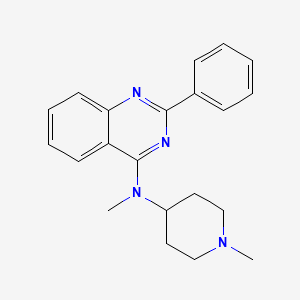
3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroisoquinolines are a significant class of compounds within organic chemistry, offering versatile synthetic intermediates for a range of applications. While the specific compound "3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline" does not have directly available literature, related research insights can provide valuable information.
Synthesis Analysis
The synthesis of dihydroisoquinoline derivatives often involves multi-component reactions, such as those catalyzed by CuI, leading to desired products under mild conditions (Ye, Zhou, & Wu, 2009). Electrochemical oxidation methods have also been developed for the efficient synthesis of dihydroisoquinolin-1(2H)-ones, offering environmentally friendly alternatives (Xie et al., 2019).
Molecular Structure Analysis
The structure of dihydroisoquinolines can be elaborated through various synthetic approaches, including the use of ultrasound-assisted construction and the application of nanoparticle catalysts, which enhance the yield and offer novel structural derivatives (Hussien et al., 2023).
Chemical Reactions and Properties
Research into the chemical reactions of dihydroisoquinolines includes exploring their dopamine agonist properties and evaluating their potential in medicinal chemistry. The structural modifications of the dihydroisoquinoline nucleus can significantly impact biological activity (Jacob et al., 1981).
Physical Properties Analysis
The physical properties of dihydroisoquinolines, such as solubility, melting points, and stability, are influenced by the nature of the substituents on the core structure. These properties are critical for their application in synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for cyclization, and functional group transformations, are central to the utility of dihydroisoquinolines in organic synthesis. The use of diethyl phosphite for the synthesis of dihydroisoquinolin-1(2H)-ones highlights the versatility of these compounds in forming C=O bonds (Xie et al., 2019).
科学的研究の応用
Dopamine Agonist Properties
A series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including compounds related to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, was synthesized and examined for dopamine-like activity. These compounds were tested for their ability to dilate the renal artery, demonstrating dopamine agonist properties. The study found that the N-methyl derivative showed comparable potency to the 3',4'-dihydroxy derivative of the antidepressant agent nomifensine, highlighting the potential of these compounds in dopamine-related research and applications (Jacob et al., 1981).
Enzymatic Pathway in Benzylisoquinoline Alkaloid Biosynthesis
Research on (S)‐norlaudanosoline synthase, an enzyme involved in the biosynthetic pathway of benzylisoquinoline alkaloids in plants, provides insights into the natural processes that could involve derivatives of 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline. This enzyme catalyzes the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde, leading to the production of norlaudanosoline, a key precursor in the biosynthesis of numerous pharmacologically significant alkaloids (Rueffer et al., 1981).
Fluorescence Sensing Applications
A study on a dinuclear zinc(II) macrocyclic complex, which includes structural motifs similar to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, highlights the application of such compounds in selective fluorescence sensing of pyrophosphate. This complex exhibited significant fluorescence intensity enhancement upon binding to pyrophosphate, demonstrating its potential as a highly selective sensor for this anion, which is crucial in various biological and environmental contexts (Mesquita et al., 2016).
Antitumor Activity
Derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, structurally related to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, were synthesized and evaluated for their antineoplastic activity. These compounds showed significant antitumor activity in mice bearing L1210 leukemia, indicating their potential in cancer research and therapy (Liu et al., 1995).
Enantioselective Hydrogenation
Research on the enantioselective and diastereoselective hydrogenation of 1,3-disubstituted isoquinolines to produce chiral 1,2,3,4-tetrahydroisoquinolines, which include structures similar to 3,3-diethyl-1-(4-morpholinyl)-3,4-dihydroisoquinoline, demonstrates the potential of these compounds in asymmetric synthesis and the development of new pharmaceuticals (Kim et al., 2020).
特性
IUPAC Name |
4-(3,3-diethyl-4H-isoquinolin-1-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-17(4-2)13-14-7-5-6-8-15(14)16(18-17)19-9-11-20-12-10-19/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHQUARTWZTGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=N1)N3CCOCC3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethyl-1-(morpholin-4-yl)-3,4-dihydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)



![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)